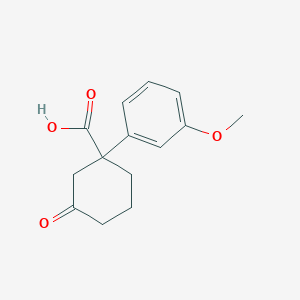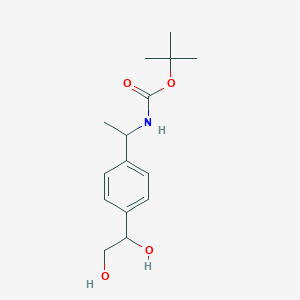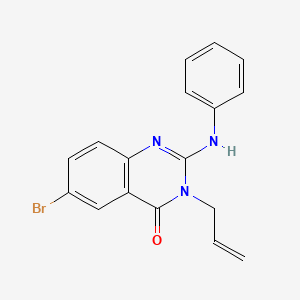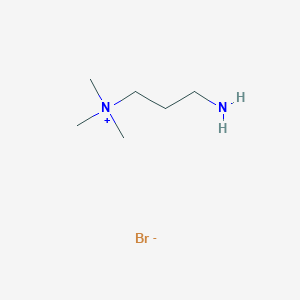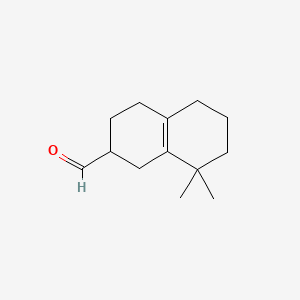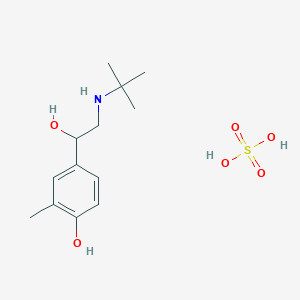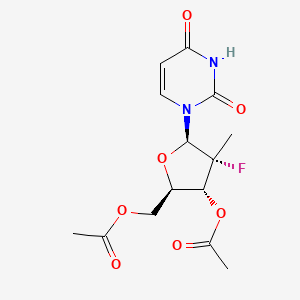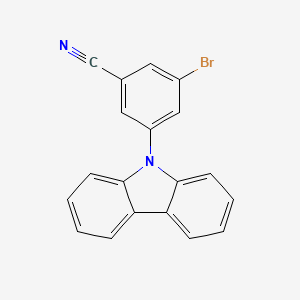![molecular formula C12H15NO2S B13104222 2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol CAS No. 88699-78-9](/img/structure/B13104222.png)
2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(2-Hydroxyethyl)-2H-isoindol-1-yl)thio)ethanol is an organosulfur compound with the molecular formula C10H13NO2S. This compound is characterized by the presence of a hydroxyethyl group attached to an isoindole ring, which is further connected to a thioethanol moiety. It is a colorless liquid that is miscible with water and polar organic solvents. The compound is structurally similar to thiodiglycol, which is known for its use in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(2-Hydroxyethyl)-2H-isoindol-1-yl)thio)ethanol typically involves the reaction of 2-chloroethanol with sodium sulfide, followed by the introduction of the isoindole ring. The reaction conditions often require a polar solvent such as ethanol or water, and the process is usually carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as palladium or nickel can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((2-(2-Hydroxyethyl)-2H-isoindol-1-yl)thio)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The isoindole ring can be reduced to form a dihydroisoindole derivative.
Substitution: The thioethanol moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of 2-((2-(2-oxoethyl)-2H-isoindol-1-yl)thio)ethanol.
Reduction: Formation of 2-((2-(2-hydroxyethyl)-2,3-dihydroisoindol-1-yl)thio)ethanol.
Substitution: Formation of various substituted thioethanol derivatives.
Scientific Research Applications
2-((2-(2-Hydroxyethyl)-2H-isoindol-1-yl)thio)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain types of cancer.
Industry: Utilized as a solvent and as an intermediate in the production of dyes, pesticides, and other organic chemicals.
Mechanism of Action
The mechanism of action of 2-((2-(2-Hydroxyethyl)-2H-isoindol-1-yl)thio)ethanol involves its interaction with various molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the isoindole ring can participate in π-π interactions. The thioethanol moiety can act as a nucleophile, facilitating various biochemical reactions. These interactions collectively contribute to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiodiglycol: Structurally similar but lacks the isoindole ring.
2,2’-Thiodiethanol: Similar structure but with different functional groups.
Bis(2-hydroxyethyl)sulfide: Similar sulfur-containing compound with different substituents.
Uniqueness
2-((2-(2-Hydroxyethyl)-2H-isoindol-1-yl)thio)ethanol is unique due to the presence of the isoindole ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
88699-78-9 |
|---|---|
Molecular Formula |
C12H15NO2S |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
2-[1-(2-hydroxyethylsulfanyl)isoindol-2-yl]ethanol |
InChI |
InChI=1S/C12H15NO2S/c14-6-5-13-9-10-3-1-2-4-11(10)12(13)16-8-7-15/h1-4,9,14-15H,5-8H2 |
InChI Key |
ADYWQXSKKPPWQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN(C(=C2C=C1)SCCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




